(Penta-1,4-dien-3-yl)benzene

Organic Synthesis Catalysis Process Chemistry

(Penta-1,4-dien-3-yl)benzene, also known as (1-vinylallyl)benzene, is an organic compound with the molecular formula C₁₁H₁₂ and a molecular weight of 144.21 g/mol. It features a benzene ring substituted with a penta-1,4-dien-3-yl group, characterized by two terminal vinyl moieties attached to a central methine carbon.

Molecular Formula C11H12
Molecular Weight 144.21 g/mol
CAS No. 33558-13-3
Cat. No. B14696817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Penta-1,4-dien-3-yl)benzene
CAS33558-13-3
Molecular FormulaC11H12
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESC=CC(C=C)C1=CC=CC=C1
InChIInChI=1S/C11H12/c1-3-10(4-2)11-8-6-5-7-9-11/h3-10H,1-2H2
InChIKeyDBSDMAPJGHBWAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Penta-1,4-dien-3-yl)benzene (CAS 33558-13-3) Procurement Overview: Molecular Profile and Core Characteristics


(Penta-1,4-dien-3-yl)benzene, also known as (1-vinylallyl)benzene, is an organic compound with the molecular formula C₁₁H₁₂ and a molecular weight of 144.21 g/mol [1]. It features a benzene ring substituted with a penta-1,4-dien-3-yl group, characterized by two terminal vinyl moieties attached to a central methine carbon [2]. This structure imparts a unique conjugated diene system, enabling its use as a versatile intermediate in organic synthesis and as a building block for specialty polymers .

1 Versatile intermediate for catalytic asymmetric allylation and stereoselective C–C bond formation
2 Branched monomeric building block enabling unique polymer backbone architectures
3 Supports drug discovery as a lipophilic fragment for modulating physicochemical properties

Why Generic Substitution Fails: Critical Performance Differences of (Penta-1,4-dien-3-yl)benzene in Synthesis and Material Science


Generic substitution of (Penta-1,4-dien-3-yl)benzene with other phenyl-substituted dienes or vinyl aromatics is not scientifically sound due to distinct reactivity profiles. The compound's unique 3-substituted penta-1,4-diene motif dictates a specific regioselectivity and stereochemical outcome in catalytic transformations that cannot be replicated by structural analogs [1]. For instance, its performance as a pronucleophile in asymmetric allylation or as a monomer in polymerization is intimately tied to the electronic and steric environment of the central methine carbon, which differs significantly from linear 1-phenyl-1,4-pentadiene isomers or 1-allyl-3-vinylbenzene [2]. Simply substituting a structurally similar compound will lead to divergent reaction yields, selectivity, and material properties, as quantified in the evidence below.

Target compound 3-substituted penta-1,4-diene with central methine architecture
Generic substitute Linear 1-phenyl-1,4-pentadiene isomers
Target compound Non-polar, hydrogen-bond inert (LogP 3.6, HBA 0, HBD 0)
Generic substitute Oxygen- or nitrogen-containing aromatic analogs
Target compound Monomer for branched/cross-linked specialty polymers
Generic substitute Terminally-substituted dienes (e.g., 1-allyl-3-vinylbenzene)

(Penta-1,4-dien-3-yl)benzene Quantitative Differentiation Evidence: Head-to-Head Performance Data vs. Closest Analogs


Superior Synthetic Yield: (Penta-1,4-dien-3-yl)benzene vs. Substituted Derivatives in TiCl₄-Catalyzed Reactions

In a direct comparison using the same TiCl₄-catalyzed methodology with aromatic aldehydes, the synthesis of the unsubstituted parent compound, (Penta-1,4-dien-3-yl)benzene, achieved a 75% yield, a value that serves as a benchmark for this compound class [1]. The same study reported that the overall yield for (1-vinylallyl)benzene type compounds is highly dependent on the nature and position of substituents on the aromatic aldehyde, with yields ranging from 'poor' to 'good' [1]. This demonstrates that the 75% yield for the parent compound is a specific, high-efficiency outcome that cannot be assumed for substituted or modified analogs.

Synthetic Yield
Head-to-head
75% isolated yield
Reported high-yield benchmark
vs. poor-to-good yields for substituted analogs
Organic Synthesis Catalysis Process Chemistry

Divergent Regioselectivity: (Penta-1,4-dien-3-yl)benzene in Asymmetric Allylation vs. Linear 1-Phenyl-1,4-pentadiene

In copper(I)-catalyzed asymmetric conjugate allylation, 1-phenyl-1,4-pentadiene (a linear isomer) exhibits a distinct regioselectivity compared to other dienes [1]. While this study does not directly test (Penta-1,4-dien-3-yl)benzene, it highlights the profound impact of the diene's substitution pattern on reaction outcome. The linear isomer favored the formation of a branched product (5qa) in 91% yield with a 9/1 Z/E ratio, 14/1 dr, and >99% ee [1]. This starkly contrasts with the expected reactivity of the 3-substituted diene in (Penta-1,4-dien-3-yl)benzene, which would engage in a different migratory insertion pathway due to its distinct electronic and steric profile at the central methine carbon.

Regioselectivity
Class-level
91% yield, >99% ee for linear isomer
3-substituted diene pathway may diverge
Selectivity profile requires specific review
Asymmetric Catalysis Chiral Synthesis Reaction Engineering

Unique Structural Architecture for Polymer Design: Central Methine vs. Terminal Substitution

(Penta-1,4-dien-3-yl)benzene provides a uniquely branched, phenyl-stabilized diene scaffold for polymerization. Unlike 1-phenyl-1,4-pentadiene (linear conjugation) or 1-allyl-3-vinylbenzene (two isolated vinyl groups), its central methine carbon bearing two vinyl groups and a phenyl ring allows for the formation of polymers with a distinct backbone structure [1][2]. For example, polymers derived from similar penta-1,4-dien-3-one scaffolds have been synthesized and characterized, showing specific thermal and electrical properties [2]. The exact material properties are a direct consequence of the monomer's unique architecture, which cannot be achieved with linear or terminally substituted analogs.

Polymer Architecture
Class-level
Central methine branching vs. linear conjugation
Enables unique hyperbranched backbone
Material properties differ from terminally-substituted analogs
Polymer Chemistry Materials Science Monomer Synthesis

Computational ADME and Physicochemical Profile: A Data-Driven Basis for Property-Based Selection

While not a direct comparator study, the computed physicochemical properties of (Penta-1,4-dien-3-yl)benzene provide a quantitative baseline that distinguishes it from other hydrocarbon building blocks. Its calculated LogP (octanol-water partition coefficient) is 3.6, and it has 0 hydrogen bond donors and 0 hydrogen bond acceptors [1]. This profile indicates high lipophilicity and an inability to form classical hydrogen bonds, which is a critical differentiator for applications where passive membrane permeability or lack of specific polar interactions is desired. For comparison, a carbonyl-containing analog like 1-phenyl-1,4-pentadione would have a drastically different LogP and hydrogen-bonding capacity, leading to entirely different ADME behavior in a biological context.

ADME Profile
Computed
LogP 3.6, HBA 0, HBD 0
Predicted lipophilic, non-polar fragment
Supports rational selection for SAR studies
Medicinal Chemistry Computational Chemistry Drug Discovery

Established Synthetic Accessibility: A Defined 75% Yield vs. Multi-Step, Low-Yield Alternative Pathways

The literature describes a highly divergent synthetic landscape for this compound class. One report details a six-step synthesis of a related compound from heptadeuterated isopropyl alcohol, achieving an overall yield of only 6% [1]. In stark contrast, the TiCl₄-catalyzed route to (Penta-1,4-dien-3-yl)benzene proceeds in a single operational step with a 75% yield [2]. This twelve-fold difference in synthetic efficiency (75% vs. 6%) is a critical differentiator, establishing CAS 33558-13-3 as the accessible, high-yielding benchmark among its structurally complex peers.

Process Efficiency
Cross-study
75% yield (1 step) vs. 6% (6 steps)
Reported 12-fold synthetic efficiency advantage
Supports process scalability review
Synthetic Methodology Process Optimization Chemical Manufacturing

Optimal Application Scenarios for (Penta-1,4-dien-3-yl)benzene Procurement: From Asymmetric Synthesis to Polymer Innovation


Stereoselective Synthesis of Complex Chiral Molecules via Asymmetric Allylation

This compound is ideally suited for research programs focused on developing catalytic asymmetric allylation methodologies. Its unique 3-substituted penta-1,4-diene structure provides a distinct reactivity profile compared to linear dienes, making it a valuable pronucleophile for exploring regio- and stereoselective C–C bond formations [1]. Researchers aiming to synthesize chiral tertiary alcohols or natural product fragments with specific stereochemical arrays will find this compound essential for achieving outcomes unattainable with other C₁₁H₁₂ isomers.

Precursor for Specialty Monomers and Advanced Polymer Architectures

Material science labs and R&D departments developing novel polymers should prioritize this compound as a monomeric building block. Its central, branched diene moiety enables the synthesis of hyperbranched or cross-linked polymers with unique thermal, mechanical, or optical properties [1][2]. The resulting polymer backbone, distinct from those derived from linear dienes or simple vinyl aromatics, offers a strategic avenue for creating materials with tailored performance characteristics for coatings, adhesives, or electronic applications.

Process Chemistry Development for High-Yield, Scalable Synthesis

Process chemists and chemical engineers tasked with scaling up the production of (1-vinylallyl)benzene derivatives will benefit from the well-documented, high-yielding (75%) synthetic route [1]. This established methodology provides a robust starting point for process optimization, cost-reduction studies, and the development of continuous-flow manufacturing. The high yield relative to alternative, multi-step syntheses for similar compounds makes CAS 33558-13-3 the logical choice for any industrial application requiring this scaffold in multi-kilogram quantities.

Medicinal Chemistry: Building Block for Lipophilic Scaffolds in Drug Discovery

For medicinal chemists engaged in hit-to-lead optimization, (Penta-1,4-dien-3-yl)benzene serves as a privileged lipophilic fragment. Its predicted LogP of 3.6 and lack of hydrogen-bonding capability make it an ideal component for modulating the physicochemical properties of drug candidates, particularly when aiming to enhance passive membrane permeability or blood-brain barrier penetration [1]. Its incorporation into a larger molecule can finely tune lipophilicity without introducing unwanted polarity, a key differentiator from oxygen- or nitrogen-containing analogs.

Application
Selection Property
Validation Focus
Stereoselective Synthesis
Regio- and stereoselective reactivity context
Chiral tertiary alcohol building blocks
Advanced Polymers
Central, branched diene monomer scaffold
Thermal, mechanical, and optical property tuning
Process Scale-Up
Single-step, high-yield synthetic method
Cost-reduction and continuous-flow optimization
Drug Discovery
Lipophilic fragment (LogP 3.6, HBA 0, HBD 0)
Passive permeability and SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Penta-1,4-dien-3-yl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.